molecular formula C18H18FN3OS B3003312 N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide CAS No. 881814-87-5

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide

Cat. No. B3003312
CAS RN: 881814-87-5
M. Wt: 343.42
InChI Key: FGTZZDHJJURCDA-UHFFFAOYSA-N
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Description

“N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide” is a chemical compound. It is also known as 1-(p-Fluorophenyl)piperazine . It has been used in the synthesis of N,N-disubstituted piperazine .


Molecular Structure Analysis

The molecular formula of “N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide” is C18H18FN3OS . The molecular weight is 343.418 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 1-(2-Fluorophenyl)piperazine include a refractive index of n20/D 1.556 (lit.), boiling point of 150 °C/3 mmHg (lit.), and density of 1.141 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The compound can be used in the synthesis of various piperazine derivatives, which are employed in drugs like trimetazidine, ranolazine, and aripiprazole . These derivatives are crucial for developing new medications with potential therapeutic effects.

Anticancer Research

The structural motif of piperazine is often found in molecules with anticancer properties. N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide could be utilized in the synthesis of novel derivatives that are evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.

Development of Sedatives and Hypnotics

Piperazine derivatives are also explored for their sedative and hypnotic effects. The compound could be a precursor or a metabolite in the synthesis of drugs that aim to induce sleep or reduce anxiety .

Solid-Phase Synthesis Techniques

The compound can be used in solid-phase synthesis techniques, which are a part of combinatorial chemistry used to create large libraries of molecules for high-throughput screening . This is particularly useful in drug discovery processes.

Photocatalytic Synthesis

Innovative methods like photocatalytic synthesis can involve piperazine derivatives. These methods are environmentally friendly and can be used to create complex molecules with high precision .

Metabolite Analysis

As a major metabolite of certain drugs, the compound’s analysis is crucial in understanding the pharmacokinetics and metabolic pathways in drug development and testing .

properties

IUPAC Name

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c19-15-8-4-5-9-16(15)21-10-12-22(13-11-21)18(24)20-17(23)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTZZDHJJURCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide

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